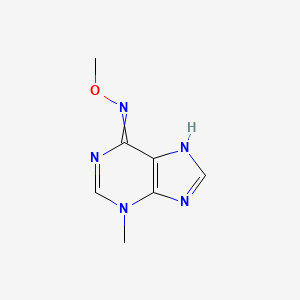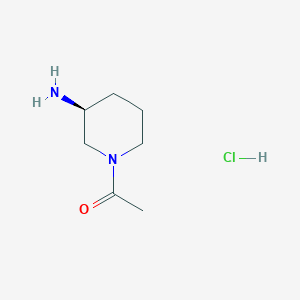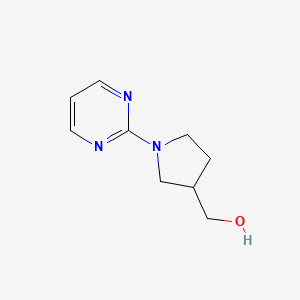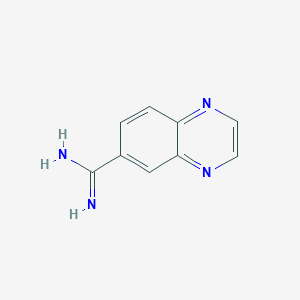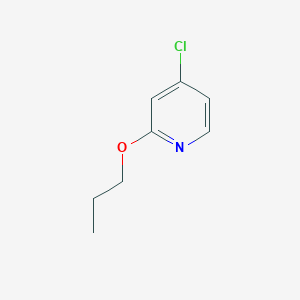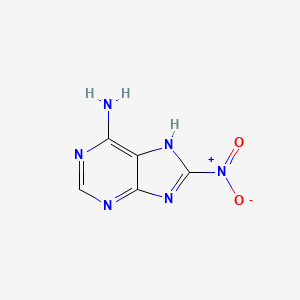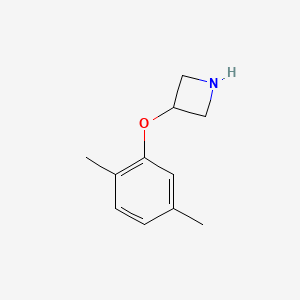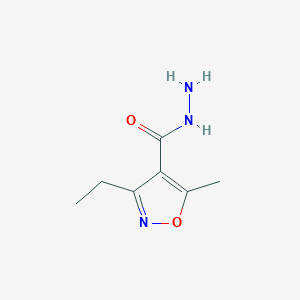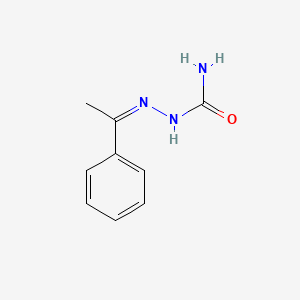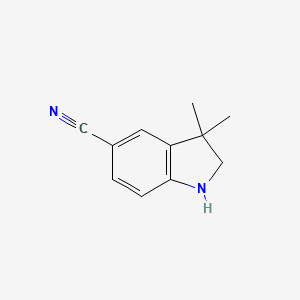
3,3-Dimethylindoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylindoline-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indoline core with a nitrile group at the 5-position and two methyl groups at the 3-position. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylindoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: Formation of indole-5-carboxylic acids or quinones.
Reduction: Formation of 3,3-dimethylindoline-5-amine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,3-Dimethylindoline-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylindoline-5-carbonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity. These interactions can modulate cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
3,3-Dimethylindole: Lacks the nitrile group but shares the dimethyl substitution at the 3-position.
Indole-5-carbonitrile: Similar structure but without the dimethyl groups at the 3-position.
Uniqueness: 3,3-Dimethylindoline-5-carbonitrile is unique due to the combination of its nitrile group and dimethyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-5,13H,7H2,1-2H3 |
InChI Key |
FZVLPCAHMRAXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


